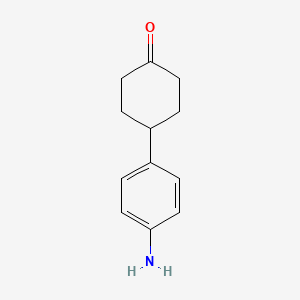

4-(4-aminophenyl)cyclohexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Aminophenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a para-aminophenyl substituent at the 4-position of the cyclohexane ring. This compound is widely used as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its structure combines the rigidity of the cyclohexane ring with the electron-rich aromatic amine, enabling diverse interactions in biological systems. Key applications include its role in synthesizing aromatase inhibitors and prion disease therapeutics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)cyclohexan-1-one typically involves the following steps:

Nitration of Phenylcyclohexanone: The starting material, phenylcyclohexanone, undergoes nitration to introduce a nitro group at the para position of the phenyl ring.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-aminophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-aminophenyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table compares 4-(4-aminophenyl)cyclohexan-1-one with structurally related cyclohexanone derivatives, highlighting differences in substituents, physicochemical properties, and biological activities.

Structural and Functional Differences

- Substituent Position and Polarity: The para-aminophenyl group in the parent compound enhances hydrogen-bonding capacity, critical for enzyme inhibition . In contrast, 4-(4-hydroxyphenyl) analogs exhibit stronger hydrogen-bond donor activity due to the hydroxyl group, influencing estrogen receptor binding . Ethoxy and dimethylamino substituents increase hydrophobicity or electron-donating effects, respectively. For example, 4-(4-ethoxyphenyl)cyclohexan-1-one is used in polymer synthesis due to its stability under oxidative conditions , while dimethylamino groups improve corrosion inhibition by enhancing adsorption on metal surfaces .

- Biological Activity: Aromatic amines (e.g., 4-aminophenyl) are pivotal in aromatase inhibition, as seen in 1-(4-aminophenyl)-3-azabicyclo derivatives . Halogenated analogs (e.g., 4-chlorophenyl or 3-fluorophenyl) exhibit enhanced lipophilicity, improving blood-brain barrier penetration in neuroprotective agents .

Synthetic Routes :

Key Research Findings

- Aromatase Inhibition: this compound derivatives show IC₅₀ values in the nanomolar range, outperforming non-aminated analogs due to enhanced enzyme active-site interactions .

- Corrosion Inhibition: Fluorinated dimethylamino analogs (e.g., 4-(3-fluorophenyl)-4-(dimethylamino)cyclohexan-1-one) achieve ~90% efficiency in copper corrosion inhibition, attributed to strong adsorption via the amino group .

- Thermal Stability : Ethoxy-substituted derivatives exhibit stability up to 200°C, making them suitable for high-temperature polymer applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-aminophenyl)cyclohexan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Condensation Reactions : Adapt methods from analogous arylcyclohexanones, such as KOH-mediated Claisen-Schmidt condensations in methanol (e.g., 24-hour stirring at room temperature) .

- Amination Strategies : Introduce the 4-aminophenyl group via reductive amination or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) using nitro precursors followed by reduction .

- Key Variables : Solvent polarity (methanol vs. ethanol), catalyst loading (e.g., 4 equivalents of KOH), and temperature control to minimize side reactions.

Q. How can the structural identity of this compound be confirmed experimentally?

- Characterization Techniques :

- NMR Spectroscopy : Analyze 1H and 13C NMR shifts to confirm the cyclohexanone backbone and substituent positions. For example, the ketone carbonyl typically appears at ~208 ppm in 13C NMR .

- HRMS : Validate molecular weight (e.g., calculated for C12H15NO: 189.1154) .

- X-Ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities and confirm bond lengths/angles .

Q. What purification challenges are associated with this compound, and how are they addressed?

- Approaches :

- Column Chromatography : Optimize mobile phases (e.g., petroleum ether/ethyl acetate gradients) based on Rf values (target ~0.33–0.35) .

- Recrystallization : Use ethanol/water mixtures to enhance purity, leveraging solubility differences between the product and byproducts.

Advanced Research Questions

Q. How does the electronic nature of the 4-aminophenyl group influence the reactivity of the cyclohexanone core?

- Mechanistic Insights :

- Electron Donation : The amino group activates the phenyl ring for electrophilic substitution, altering regioselectivity in subsequent reactions (e.g., nitration or halogenation) .

- Tautomerization Effects : Investigate keto-enol tautomerism via 1H NMR in DMSO-d6 to assess hydrogen bonding and stabilization of enolic forms.

Q. What computational tools are suitable for predicting the biological activity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Compare binding affinities with structurally similar compounds like 4-(2-chlorophenyl) analogs .

- QSAR Studies : Correlate substituent effects (e.g., Hammett σ values) with activity data to design derivatives with enhanced potency.

Q. How can data contradictions in spectral or crystallographic analyses be resolved?

- Troubleshooting :

- Dynamic NMR : Resolve conformational flexibility in the cyclohexanone ring by variable-temperature NMR .

- Twinned Data Refinement : Apply SHELXL’s TWIN command to handle twinned crystals, common in flexible cyclohexane derivatives .

Application-Oriented Questions

Q. What are the potential biological applications of this compound in medicinal chemistry?

- Research Directions :

- Neuroactive Agents : Screen for GABA receptor modulation, inspired by β-(4-chlorophenyl)-GABA analogs .

- Antimicrobial Studies : Test against bacterial/fungal strains, comparing activity with halogenated analogs (e.g., 4-chlorophenyl derivatives) .

Q. How can the compound be functionalized for material science applications?

- Synthetic Modifications :

Eigenschaften

Molekularformel |

C12H15NO |

|---|---|

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

4-(4-aminophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H15NO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8,13H2 |

InChI-Schlüssel |

VKGJREVQGXLTIY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.